molecular formula C10H9F3O2 B2814644 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone CAS No. 76579-44-7

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone

Cat. No.: B2814644
CAS No.: 76579-44-7
M. Wt: 218.175
InChI Key: WLTPFXQNFLAKQT-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is a fluorinated aromatic ketone characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the para position of the phenyl ring attached to an acetyl group. Its synthesis typically involves base-catalyzed Claisen-Schmidt condensation reactions between substituted benzaldehydes and the parent ketone, yielding products in moderate to excellent yields (40–94%) . The trifluoroethoxy group enhances metabolic stability and lipophilicity, making derivatives of this compound attractive for drug discovery, particularly in antiplasmodial, antifungal, and anticancer research .

Properties

IUPAC Name

1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTPFXQNFLAKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone has been investigated for its potential applications in several domains:

Medicinal Chemistry

  • Therapeutic Potential: The compound is being explored for its biological activity against various diseases. For instance, studies have indicated that derivatives of fluorinated compounds often exhibit significant pharmacological properties due to their ability to interact effectively with biological targets.
  • Case Study: Research on similar trifluoroethoxy-substituted compounds has shown promising results in treating conditions like gastrointestinal disorders and neurological diseases .

Organic Synthesis

  • Building Block: It serves as a valuable building block in the synthesis of more complex organic molecules. The trifluoroethoxy group enhances the compound's reactivity in substitution reactions, making it useful for creating derivatives with tailored properties.
  • Applications in Synthesis: A variety of derivatives can be synthesized from this compound, which can be utilized in the development of new materials or pharmaceuticals.

Materials Science

  • Specialty Chemicals: The unique properties imparted by the trifluoroethoxy group make this compound suitable for use in specialty chemicals and materials that require specific characteristics such as thermal stability and chemical resistance .
  • Comparison with Similar Compounds: When compared to other fluorinated compounds like 1-(4-Trifluoromethylphenyl)ethanone or 4-(Trifluoroethoxy)benzaldehyde, it stands out due to its dual trifluoroethoxy substitutions which enhance its stability and reactivity.

Mechanism of Action

The mechanism by which 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(4-(2-Fluoroethoxy)phenyl)ethanone

  • Structural Difference : Replaces the trifluoroethoxy group (-OCH₂CF₃) with a smaller, less electronegative 2-fluoroethoxy (-OCH₂CH₂F) group.
  • Impact :
    • Reduced steric bulk and lower electronegativity decrease metabolic stability and binding affinity to hydrophobic enzyme pockets.
    • Derivatives show lower antiplasmodial activity (IC₅₀ values 2–3× higher) compared to trifluoroethoxy analogues .
  • Synthesis : Similar Claisen-Schmidt condensation yields 66–90% .

1-[4-(2,4-Difluorophenyl)sulfonylphenyl]ethanone

  • Structural Difference : Features a sulfonyl linker and difluorophenyl group instead of trifluoroethoxy.
  • Impact :
    • Enhanced electron-withdrawing properties improve interactions with enzymes like triazole-based antifungal targets.
    • Exhibits potent antifungal activity (MIC₉₀: 0.5–2 µg/mL) but higher cytotoxicity than trifluoroethoxy derivatives .

1-(4-(Quinolin-8-ylamino)phenyl)ethanone

  • Structural Difference: Substitutes trifluoroethoxy with a quinolinylamino group.
  • Impact: The amino group enables metal coordination, enhancing antibacterial activity (MIC: 8–16 µg/mL against E. coli and S. typhimurium). Lacks the fluorinated group’s metabolic stability, leading to shorter plasma half-life .

Derivatives with Modified Core Scaffolds

1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-yl}ethanone

  • Structural Difference : Incorporates a 1,3,4-oxadiazole ring fused to a bis(trifluoroethoxy)phenyl group.
  • Impact :
    • The oxadiazole core enhances π-π stacking with biological targets, improving anticancer activity (IC₅₀: 12–18 µM against MCF-7 cells).
    • Higher molecular weight reduces solubility compared to the parent ketone .

1-(4-(3-Iodoallyloxy)phenyl)ethanone

  • Structural Difference : Replaces trifluoroethoxy with an iodopropenyl group.
  • Impact :
    • Enables radiolabeling (e.g., with I-125) for imaging studies but doubles molecular weight, reducing blood-brain barrier penetration .

Key Comparative Data

Compound Key Structural Feature Biological Activity Key Finding
This compound -OCH₂CF₃ at para position Antiplasmodial (IC₅₀: 0.8–1.5 µM) High metabolic stability due to CF₃ group; moderate cytotoxicity.
1-(4-(2-Fluoroethoxy)phenyl)ethanone -OCH₂CH₂F Antiplasmodial (IC₅₀: 2.4–3.7 µM) Lower potency and faster hepatic clearance than trifluoroethoxy analogues.
1-{5-[2,5-Bis(CF₃O)phenyl]-oxadiazole}ethanone Oxadiazole + bis(trifluoroethoxy) Anticancer (IC₅₀: 12–18 µM) Improved target affinity but poor aqueous solubility.
1-(4-Quinolinylaminophenyl)ethanone Quinolinylamino group Antibacterial (MIC: 8–16 µg/mL) Metal coordination enhances activity but reduces pharmacokinetic stability.

Biological Activity

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique trifluoroethoxy group enhances its interaction with biological targets, which may lead to various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10F3O2
  • Molecular Weight : 236.18 g/mol

The presence of the trifluoroethoxy group contributes to the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The trifluoroethoxy group enhances binding affinity through hydrophobic interactions and hydrogen bonding. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example:

  • Case Study : A derivative with a similar structure demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported to be less than 5 μM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (μM)
Compound AMCF-73.0 ± 0.5
Compound BHCT1164.5 ± 0.8

Anti-inflammatory Effects

The anti-inflammatory potential of trifluoroethoxy-substituted phenyl compounds has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings : In vitro studies indicated that certain derivatives could reduce the expression of TNF-α and IL-6 in activated macrophages . This suggests a possible mechanism for their anti-inflammatory action.

Pharmacological Applications

This compound is being explored for various pharmacological applications:

  • Drug Development : Its unique chemical properties make it an attractive candidate for developing new drugs targeting metabolic pathways or specific diseases.
  • Research Applications : The compound is utilized in synthetic chemistry as an intermediate for creating more complex organic molecules .

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